molecular formula C14H13N3OS B8342647 5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

Cat. No. B8342647
M. Wt: 271.34 g/mol
InChI Key: PEJHEZUYSMYMAF-UHFFFAOYSA-N
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Patent
US08163928B2

Procedure details

6-Methoxy-1,3-benzothiazole (0.100 g, 0.61 mmol) and 5-bromopyridine-2-carboxamide (0.146 g, 0.73 mmol) were reacted according to the procedure used for the preparation of 6-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-benzothiazole, with the following exceptions: 10 mol % bis(tri-t-butylphosphine) palladium (0) was used and the amount of DMF was reduced (3 mL). The reaction mixture was concentrated and flash chromatography of the residue gave the title compound (10 mg) as an off-white solid. 1H NMR δ 9.25 (dd, 1H) 8.56 (dd, 1H) 8.23 (br s, 1H) 8.19 (dd, 1H) 8.04 (d, 1H) 7.81 (d, 1H) 7.78 (br s, 1H) 7.20 (dd, 1H) 3.88 (s, 3H); MS m/z (M+H) 286.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.146 g
Type
reactant
Reaction Step One
Name
6-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:11]=[CH:10][C:6]2[N:7]=[CH:8][S:9][C:5]=2[CH:4]=1.Br[C:13]1[CH:14]=[CH:15][C:16](C(N)=O)=[N:17][CH:18]=1.[CH3:22][O:23]C1C=CC2N=C(C3C=CC(C(F)(F)F)=CN=3)SC=2C=1.[CH3:43][N:44](C=O)C>[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[CH3:22][O:23][C:11]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:13]3[CH:14]=[CH:15][C:16]([NH:44][CH3:43])=[N:17][CH:18]=3)=[N:7][C:6]=2[CH:10]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
COC1=CC2=C(N=CS2)C=C1
Name
Quantity
0.146 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)N
Step Two
Name
6-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)C2=NC=C(C=C2)C(F)(F)F)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(N=C(S2)C=2C=CC(=NC2)NC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.